molecular formula C18H16N2O5S B2617432 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate CAS No. 637746-81-7

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2617432
CAS No.: 637746-81-7
M. Wt: 372.4
InChI Key: LWTIGCPPDFXVMD-UHFFFAOYSA-N
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Description

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromone core, and a morpholine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of an appropriate phenolic compound with an ester or acid chloride under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be introduced by reacting a suitable thioamide with a haloketone or haloester.

    Morpholine Carboxylate Addition: The final step involves the coupling of the chromone-thiazole intermediate with morpholine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl acetate
  • 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate
  • 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl ethylcarboxylate

Uniqueness

The uniqueness of 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine carboxylate moiety, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-11-10-26-16(19-11)14-8-12-2-3-13(9-15(12)25-17(14)21)24-18(22)20-4-6-23-7-5-20/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTIGCPPDFXVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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